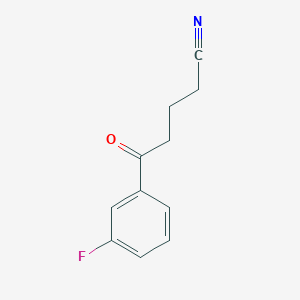

5-(3-Fluorophenyl)-5-oxovaleronitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-fluorophenyl)-5-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO/c12-10-5-3-4-9(8-10)11(14)6-1-2-7-13/h3-5,8H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQCPSKGUVMJBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642216 | |

| Record name | 5-(3-Fluorophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-18-5 | |

| Record name | 5-(3-Fluorophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 3 Fluorophenyl 5 Oxovaleronitrile

Retrosynthetic Analysis and Strategic Disconnections for the Oxovaleronitrile Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 5-(3-fluorophenyl)-5-oxovaleronitrile, the analysis focuses on the key functional groups to identify logical bond disconnections and corresponding precursor synthons.

Analysis of Key Functional Groups: Ketone, Nitrile, and Fluorophenyl Moiety

The structure of 5-(3-fluorophenyl)-5-oxovaleronitrile contains three primary functional groups that guide the retrosynthetic strategy:

Aryl Ketone: The ketone links the 3-fluorophenyl ring to the valeronitrile (B87234) backbone. This C-C bond is a prime candidate for disconnection.

Nitrile Group: The terminal nitrile group is a versatile functional handle, but its introduction or presence in a precursor is a key consideration.

Fluorophenyl Moiety: The electronically-defined 3-fluoro substituent on the aromatic ring influences the reactivity of the ring in electrophilic aromatic substitution reactions.

Identification of Precursor Synthons and Accessible Building Blocks

Based on the analysis of the functional groups, two primary retrosynthetic disconnections are proposed, leading to logical synthons and their corresponding commercially available building blocks.

Table 1: Retrosynthetic Disconnections and Corresponding Building Blocks

| Disconnection Approach | Bond to Break | Precursor Synthons | Accessible Building Blocks |

| Route A: Friedel-Crafts Acylation | C(carbonyl)-C(aryl) | Acylium cation and a nucleophilic aromatic ring | 4-Cyanobutyryl chloride and Fluorobenzene |

| Route B: Grignard Reaction | C(carbonyl)-C(aryl) | Aryl nucleophile and an electrophilic nitrile derivative | 3-Fluorophenylmagnesium bromide and a suitable cyanated electrophile (e.g., glutaronitrile or 4-cyanobutyryl chloride) |

Exploration of Convergent and Linear Synthetic Pathways

Both linear and convergent strategies can be envisioned for the synthesis of 5-(3-fluorophenyl)-5-oxovaleronitrile, primarily revolving around the formation of the key carbon-carbon bond between the aromatic ring and the keto-carbon.

Methodologies for Carbon-Carbon Bond Formation Leading to the Ketone and Nitrile Linkages

Friedel-Crafts Acylation:

This is a classic and direct method for forming aryl ketones. wikipedia.org The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. wikipedia.orggoogle.com For the synthesis of 5-(3-fluorophenyl)-5-oxovaleronitrile, this would involve the reaction of fluorobenzene with 4-cyanobutyryl chloride.

The fluorosubstituent is an ortho-, para-director, but also a deactivator of the aromatic ring. Therefore, forcing conditions might be necessary to achieve good conversion. The primary product would be the para-substituted isomer, with the desired meta-isomer being a minor product. To synthesize the target compound, 3-fluoroanisole could be used as the starting material, which would direct the acylation to the desired position, followed by deprotection of the methoxy group.

Grignard Reactions:

Grignard reagents are powerful nucleophiles used to form carbon-carbon bonds. The reaction of a Grignard reagent with a nitrile followed by hydrolysis is a well-established method for the synthesis of ketones. masterorganicchemistry.com In this context, 3-fluorophenylmagnesium bromide, a commercially available reagent, can be reacted with a suitable electrophile bearing the valeronitrile framework. naarini.com

One potential substrate is glutaronitrile. The Grignard reagent would add to one of the nitrile groups, which upon acidic workup, would yield the desired ketone. masterorganicchemistry.com Careful control of stoichiometry would be crucial to avoid reaction at both nitrile functionalities. Alternatively, reaction with 4-cyanobutyryl chloride could also be employed, where the Grignard reagent would preferentially attack the more electrophilic acyl chloride.

Cyanoacetylation:

While less direct for this specific target, cyanoacetylation methodologies could be adapted. These methods typically involve the reaction of a compound with a cyanoacetylating agent. A multi-step sequence could potentially be devised starting from a simpler ketone.

Functional Group Interconversions and Transformations to Establish the 5-Oxovaleronitrile Skeleton

In some synthetic routes, the nitrile functionality may be introduced at a later stage through functional group interconversion. For example, a synthetic pathway could proceed through 5-(3-fluorophenyl)-5-oxopentanoic acid or its corresponding ester or amide. These precursors could then be converted to the nitrile via standard methods, such as dehydration of the primary amide with reagents like phosphorus oxychloride or thionyl chloride.

Optimization of Reaction Conditions and Reagent Systems in Academic Synthesis

The efficiency of the proposed synthetic routes is highly dependent on the optimization of reaction conditions.

For Friedel-Crafts Acylation:

Catalyst: While aluminum chloride (AlCl₃) is the traditional catalyst, other Lewis acids such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used. wikipedia.org For deactivated rings like fluorobenzene, stronger Lewis acids and potentially higher temperatures are often required. researchgate.netepa.gov The use of trifluoromethanesulfonic acid and rare earth triflates has also been reported to effectively catalyze the acylation of fluorobenzene. researchgate.netepa.gov

Solvent: Common solvents for Friedel-Crafts acylation include carbon disulfide, nitrobenzene, or dichloromethane. Solvent-free conditions have also been explored to develop more environmentally friendly protocols. researchgate.netepa.gov

Temperature: The reaction temperature can significantly influence the reaction rate and selectivity. Reactions involving deactivated rings may require elevated temperatures.

Table 2: Potential Reaction Conditions for Friedel-Crafts Acylation of Fluorobenzene

| Catalyst | Solvent | Temperature (°C) | Potential Outcome |

| AlCl₃ | Carbon Disulfide | 0 - 50 | Standard conditions, may require optimization for deactivated ring. |

| FeCl₃ | Dichloromethane | 25 - reflux | Milder Lewis acid, may offer different selectivity. |

| La(OTf)₃/TfOH | Solvent-free | 140 | Reported to give high yield and para-selectivity for benzoyl chloride. epa.gov |

For Grignard Reactions:

Solvent: Anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF), are essential to prevent the quenching of the highly reactive Grignard reagent. youtube.com

Temperature: Grignard reactions are often initiated at room temperature and may require cooling to control exothermic reactions.

Initiation: The formation of the Grignard reagent from magnesium metal and an aryl halide can sometimes be sluggish. Initiators like iodine or 1,2-dibromoethane can be used to activate the magnesium surface. youtube.com

Workup: The intermediate imine formed from the reaction with a nitrile is hydrolyzed to the ketone by the addition of aqueous acid in a separate workup step. masterorganicchemistry.com

The successful synthesis of 5-(3-fluorophenyl)-5-oxovaleronitrile hinges on the careful selection of the synthetic strategy and the meticulous optimization of reaction parameters to maximize yield and purity.

Development and Application of Catalyst Systems for Selective Transformations

The primary route for the synthesis of 5-(3-Fluorophenyl)-5-oxovaleronitrile involves the Friedel-Crafts acylation of fluorobenzene with a suitable acylating agent, such as 4-cyanobutyryl chloride or a related derivative. The choice of catalyst is crucial for achieving high yield and selectivity, particularly the desired para-acylation product due to the ortho, para-directing nature of the fluorine substituent.

Lewis Acid Catalysts:

Traditional Lewis acids like aluminum chloride (AlCl₃) are effective for Friedel-Crafts acylation. nih.govorganic-chemistry.org However, they often need to be used in stoichiometric amounts because the ketone product can form a complex with the catalyst, deactivating it. organic-chemistry.org This can lead to significant waste and difficult workup procedures.

Solid Acid Catalysts:

To overcome the limitations of traditional Lewis acids, heterogeneous solid acid catalysts have been developed. These catalysts are often more environmentally friendly, easier to handle, and recyclable. Examples of solid acid catalysts that have been successfully employed in Friedel-Crafts acylations include:

Zeolites: These microporous aluminosilicate minerals can be tailored to provide shape selectivity, favoring the formation of the less sterically hindered para isomer.

Metal Trifluoromethanesulfonates (Triflates): Lanthanide triflates, such as scandium triflate (Sc(OTf)₃) and ytterbium triflate (Yb(OTf)₃), have shown high catalytic activity in Friedel-Crafts acylations. researchgate.net They are known for their water tolerance and can be recycled. A composite catalyst system of trifluoromethanesulfonic acid (TfOH) and rare earth triflates has been shown to be effective in the solvent-free acylation of fluorobenzene. researchgate.net

Supported Catalysts: Catalysts immobilized on solid supports, such as silica gel, offer advantages in terms of recovery and reuse. For instance, a silica gel-immobilized dendrimer scandium trifluoromethanesulfonate resin has been reported for the Friedel-Crafts acylation of fluorobenzene under microwave irradiation.

The table below summarizes the performance of various catalyst systems in analogous Friedel-Crafts acylation reactions.

| Catalyst | Acylating Agent | Arene | Solvent | Temperature (°C) | Yield (%) | Selectivity (para:ortho) |

| AlCl₃ | Acetyl chloride | 9H-Fluorene | 1,2-Dichloroethane | 83 | High | Not specified |

| TfOH/La(OTf)₃ | Benzoyl chloride | Fluorobenzene | Solvent-free | 140 | 87 | 99:1 |

| Zinc Oxide (ZnO) | Various acyl chlorides | Various arenes | Not specified | Not specified | Good to excellent | Not specified |

This table is generated based on data from analogous reactions and serves as an illustrative example.

Investigation of Solvent Effects, Temperature Control, and Pressure on Reaction Yields and Purity

The yield and purity of 5-(3-Fluorophenyl)-5-oxovaleronitrile are significantly influenced by reaction parameters such as solvent, temperature, and pressure.

Solvent Effects:

The choice of solvent can impact the solubility of reactants and catalysts, as well as the stability of intermediates, thereby affecting the reaction rate and selectivity. In Friedel-Crafts acylations, solvents ranging from nonpolar hydrocarbons to polar aprotic solvents have been utilized. For the acylation of 9H-fluorene, 1,2-dichloroethane was found to be a suitable solvent. researchgate.net In some cases, solvent-free conditions have been employed, which can lead to a more environmentally friendly process and may enhance reaction rates. researchgate.net

Temperature Control:

Temperature is a critical parameter in controlling the rate of Friedel-Crafts acylation. Generally, higher temperatures lead to faster reaction rates. For instance, in the acetylation of 9H-fluorene, increasing the temperature from 45°C to 83°C significantly increased the reactivity without compromising selectivity. researchgate.net However, excessively high temperatures can lead to side reactions and decomposition of products. Therefore, optimizing the reaction temperature is essential for achieving high yields of the desired product.

Pressure:

While less commonly studied for laboratory-scale Friedel-Crafts acylations, pressure can be a significant factor, particularly in reactions involving gaseous reactants or supercritical fluid solvents. Investigations into Friedel-Crafts alkylation in supercritical difluoromethane have shown that pressure can influence reaction rates and product distribution. This suggests that for large-scale industrial synthesis of 5-(3-Fluorophenyl)-5-oxovaleronitrile, pressure could be a parameter to consider for process optimization.

The following table illustrates the effect of temperature on the yield of a Friedel-Crafts acetylation reaction.

| Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) |

| 1,2-Dichloroethane | 0 | 3 | Moderate |

| 1,2-Dichloroethane | 25 | 3 | Moderate |

| 1,2-Dichloroethane | 45 | 3 | Moderate |

| 1,2-Dichloroethane | 83 | 3 | High |

This table is based on data for the acetylation of 9H-fluorene and is for illustrative purposes.

Stereochemical Considerations in the Synthesis of Related Chiral Analogs (if applicable through modification of the backbone)

While 5-(3-Fluorophenyl)-5-oxovaleronitrile itself is achiral, the introduction of a substituent at the C2, C3, or C4 position of the valeronitrile backbone would create a chiral center, leading to the possibility of enantiomeric forms. The stereoselective synthesis of such chiral analogs is of significant interest for applications in pharmaceuticals and asymmetric catalysis.

Several strategies can be envisioned for the stereoselective synthesis of chiral derivatives of 5-(3-Fluorophenyl)-5-oxovaleronitrile:

Asymmetric Hydrogenation: Chiral catalysts can be employed for the enantioselective hydrogenation of an unsaturated precursor. For example, the enantioselective catalytic hydrogenation of 5-aryl-2-oxazolones using an Ir-BiphPHOX catalyst has been reported to produce chiral 5-aryl-2-oxazolidinones with high enantioselectivity. sioc-journal.cn A similar strategy could potentially be applied to a precursor of a chiral analog of the target compound.

Chiral Auxiliaries: The use of chiral auxiliaries attached to the valeronitrile backbone can direct the stereoselective introduction of a substituent. The auxiliary can then be removed to yield the desired chiral product. The synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones from amino acids demonstrates the utility of this approach. nih.gov

Enantioselective Alkylation: The enantioselective alkylation of a precursor molecule can establish the desired stereocenter. For instance, metalloradical catalysis has been used for the enantioselective radical alkylation of C(sp³)–H bonds to synthesize chiral indolines. semanticscholar.org

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired chiral compound.

The development of stereoselective routes to chiral analogs of 5-(3-Fluorophenyl)-5-oxovaleronitrile would significantly expand the utility of this chemical scaffold.

Mechanistic Investigations of 5 3 Fluorophenyl 5 Oxovaleronitrile Reactivity

Nucleophilic and Electrophilic Reactivity at the Ketone Carbonyl Center

The ketone carbonyl group (C=O) is a primary site for both nucleophilic addition and reactions at the adjacent α-carbon atoms through enolization. The electrophilicity of the carbonyl carbon is significantly influenced by the electron-withdrawing effect of the attached 3-fluorophenyl ring.

The polarized nature of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an excellent electrophile for nucleophilic attack. A variety of nucleophiles can add to this center, leading to a diverse range of products.

Common nucleophilic addition reactions at the carbonyl center include:

Reduction: Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), can reduce the ketone to a secondary alcohol, forming 1-(3-fluorophenyl)-5-hydroxypentanenitrile. The choice of reducing agent can be critical to avoid the simultaneous reduction of the nitrile group.

Grignard and Organolithium Reactions: Organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li) readily attack the carbonyl carbon to form a new carbon-carbon bond, yielding a tertiary alcohol after acidic workup.

Wittig Reaction: The reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene, providing a pathway for carbon-carbon double bond formation.

Cyanohydrin Formation: The addition of a cyanide ion (from a source like HCN or NaCN) to the carbonyl group results in the formation of a cyanohydrin. This reaction adds another nitrile functionality to the molecule.

The outcomes of these reactions can be tailored by controlling the reaction conditions and the nature of the nucleophile.

Table 1: Representative Carbonyl Addition Reactions of 5-(3-Fluorophenyl)-5-oxovaleronitrile

| Nucleophile/Reagent | Product Type | Illustrative Product Name |

| Sodium borohydride (NaBH₄) | Secondary alcohol | 1-(3-fluorophenyl)-5-hydroxypentanenitrile |

| Methylmagnesium bromide (CH₃MgBr) | Tertiary alcohol | 1-(3-fluorophenyl)-1-methyl-5-oxovaleronitrile |

| Triphenylphosphine ylide (Ph₃P=CH₂) | Alkene | 5-(3-fluorophenyl)-5-methylenepentanenitrile |

| Hydrogen cyanide (HCN) | Cyanohydrin | 2-cyano-2-(3-fluorophenyl)-6-oxohexanenitrile |

Note: The product names are illustrative of the general transformation and may not reflect IUPAC nomenclature precisely.

The presence of protons on the carbon atoms alpha to the ketone carbonyl group (α-carbons) allows for enolization under both acidic and basic conditions. The formation of an enol or enolate intermediate is a key step in several important reactions.

Under acidic conditions: The carbonyl oxygen is protonated, increasing the acidity of the α-protons. A weak base can then remove an α-proton to form an enol.

Under basic conditions: A base directly removes an α-proton to form an enolate ion. The negative charge of the enolate is delocalized onto the oxygen atom, making it a potent nucleophile.

The resulting enolate can react with various electrophiles at the α-carbon, leading to substitution reactions. Examples include:

Halogenation: In the presence of a halogen (e.g., Br₂) and acid or base, the α-carbon can be halogenated.

Alkylation: Enolates can be alkylated by treatment with an alkyl halide.

Aldol (B89426) Condensation: The enolate can act as a nucleophile and attack the carbonyl carbon of another molecule of 5-(3-fluorophenyl)-5-oxovaleronitrile or a different carbonyl compound in an aldol addition or condensation reaction.

Reactivity of the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group with a strongly polarized triple bond, rendering the carbon atom electrophilic. libretexts.org This allows for a range of transformations through nucleophilic attack, reduction, and hydrolysis.

The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles. libretexts.org

Grignard Reagents: The reaction of a Grignard reagent with the nitrile group, followed by hydrolysis, is a classic method for the synthesis of ketones. libretexts.orgpressbooks.pub This provides a pathway to introduce a new organic substituent at the former nitrile carbon.

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds can add to the nitrile carbon. pressbooks.pub

Amines and Other Nucleophiles: Other nucleophiles, such as amines, can also add to the nitrile group, leading to the formation of amidines or other nitrogen-containing heterocycles after subsequent reactions.

The nitrile group can undergo both reduction and hydrolysis to yield primary amines and carboxylic acids, respectively.

Reduction:

Complete Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine (R-CH₂NH₂). libretexts.orgpressbooks.pub In the case of 5-(3-fluorophenyl)-5-oxovaleronitrile, this would also reduce the ketone.

Partial Reduction: Diisobutylaluminium hydride (DIBAL-H) can be used for the partial reduction of nitriles to aldehydes (R-CHO) after hydrolysis of the intermediate imine. libretexts.orgpressbooks.pub

Hydrolysis:

Acid-Catalyzed Hydrolysis: Heating a nitrile in the presence of a strong aqueous acid (e.g., H₂SO₄ or HCl) leads to the formation of a carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org The reaction proceeds through an amide intermediate. libretexts.orglibretexts.orgpressbooks.pub

Base-Catalyzed Hydrolysis: Treatment with a hot aqueous solution of a strong base (e.g., NaOH) also hydrolyzes the nitrile to a carboxylate salt, liberating ammonia (B1221849) gas. libretexts.orglibretexts.org

Table 2: Transformation Pathways of the Nitrile Group in 5-(3-Fluorophenyl)-5-oxovaleronitrile

| Reagent/Condition | Product Functional Group | Illustrative Product Name |

| Grignard Reagent (e.g., CH₃MgBr) then H₃O⁺ | Ketone | 6-(3-fluorophenyl)-6-oxoheptan-2-one |

| Lithium aluminum hydride (LiAlH₄) | Primary Amine | 6-amino-1-(3-fluorophenyl)hexan-1-ol |

| Diisobutylaluminium hydride (DIBAL-H) then H₂O | Aldehyde | 5-(3-fluorophenyl)-5-oxovaleraldehyde |

| H₃O⁺, heat | Carboxylic Acid | 5-(3-fluorophenyl)-5-oxovaleric acid |

| NaOH, H₂O, heat | Carboxylate Salt | Sodium 5-(3-fluorophenyl)-5-oxovalerate |

Note: The product names are illustrative and assume the ketone group may or may not react depending on the specific conditions.

Influence of the Fluorophenyl Moiety on Overall Molecular Reactivity

The 3-fluorophenyl group exerts a significant electronic influence on the reactivity of both the ketone and nitrile functionalities. The fluorine atom is highly electronegative, leading to an inductive electron-withdrawing effect (-I effect). This effect is transmitted through the benzene (B151609) ring to the rest of the molecule.

Effect on the Ketone: The electron-withdrawing nature of the fluorophenyl group increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack compared to an unsubstituted phenyl ketone.

Effect on Enolization: The increased acidity of the α-protons due to the inductive effect of the fluorophenyl group can facilitate enolate formation.

Aromatic Substitution: The fluorophenyl ring itself can undergo electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-director, although it is deactivating due to its strong inductive effect. The presence of the acyl group, a meta-director, will also influence the position of substitution.

Electronic Effects of Meta-Fluorine Substitution on Aromatic and Aliphatic Reactivity

The presence of a fluorine atom at the meta-position of the phenyl ring in 5-(3-Fluorophenyl)-5-oxovaleronitrile significantly influences its chemical reactivity through a combination of electronic effects. Fluorine, like other halogens, exhibits dual electronic behavior: it is a potent electron-withdrawing group through the sigma bond network (inductive effect, -I) and a moderate electron-donating group through its lone pairs into the pi-system (resonance or mesomeric effect, +M). csbsju.eduresearchgate.netnih.gov

For a substituent at the meta position, the resonance effect has a minimal impact on the reaction center, while the inductive effect remains strong. Consequently, the meta-fluorine in 5-(3-Fluorophenyl)-5-oxovaleronitrile primarily exerts a strong electron-withdrawing inductive effect on the aromatic ring. utexas.edu This withdrawal of electron density deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene. numberanalytics.com The strong electronegativity of fluorine stabilizes molecular orbitals, leading to a decrease in orbital energy. nih.govresearchgate.net

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. wikipedia.orgresearchgate.net The substituent constant, sigma (σ), reflects the electron-donating or electron-withdrawing nature of a group. A positive σ value indicates an electron-withdrawing group that increases the acidity of a benzoic acid derivative, while a negative value signifies an electron-donating group. utexas.edu The Hammett constant for a meta-fluorine substituent (σm) is +0.337, confirming its electron-withdrawing character primarily through induction. wikipedia.org

| Substituent | Meta-Substituent Constant (σm) | Para-Substituent Constant (σp) |

|---|---|---|

| -NH₂ (Amino) | -0.161 | -0.66 |

| -OCH₃ (Methoxy) | +0.115 | -0.268 |

| -CH₃ (Methyl) | -0.069 | -0.170 |

| -H (Hydrogen) | 0.000 | 0.000 |

| -F (Fluoro) | +0.337 | +0.062 |

| -Cl (Chloro) | +0.373 | +0.227 |

| -CN (Cyano) | +0.56 | +0.66 |

| -NO₂ (Nitro) | +0.710 | +0.778 |

Table 1. Hammett Substituent Constants for Common Functional Groups. Data sourced from Wikipedia. wikipedia.org

This inductive withdrawal of electron density extends to the carbonyl group of the oxovaleronitrile side chain. The increased partial positive charge on the carbonyl carbon enhances its electrophilicity, making it more susceptible to nucleophilic attack. The effect on the aliphatic portion of the molecule, including the nitrile group, is less pronounced due to the distance from the aromatic ring.

Aromatic Substitution Potential and Selectivity Profile

The reactivity of the aromatic ring in 5-(3-Fluorophenyl)-5-oxovaleronitrile towards substitution reactions is governed by the directing effects of its two substituents: the meta-fluoro group and the 5-oxovaleronitrile group.

In electrophilic aromatic substitution (EAS), substituents can be classified as activating or deactivating and as ortho-, para-, or meta-directing. libretexts.org

Fluorine: Halogens are an interesting case; they are deactivating due to their strong inductive electron withdrawal but are ortho-, para-directing because their lone pairs can stabilize the arenium ion intermediate through resonance when the electrophile adds to the ortho or para positions. csbsju.edulibretexts.org

Acyl Group (ketone): The 5-oxovaleronitrile substituent, an acyl group, is strongly deactivating and a meta-director. Its carbonyl group strongly withdraws electron density from the ring through both induction and resonance, destabilizing the positively charged intermediate, particularly when the attack is at the ortho or para position.

| Substituent Type | Examples | Effect on Ring | Directing Influence |

|---|---|---|---|

| Strongly Activating | -NH₂, -OH, -OR | Activating | Ortho, Para |

| Moderately Activating | -NHCOR, -OCOR | Activating | Ortho, Para |

| Weakly Activating | -R (Alkyl), -Ar (Aryl) | Activating | Ortho, Para |

| Weakly Deactivating | -F, -Cl, -Br, -I | Deactivating | Ortho, Para |

| Moderately Deactivating | -CHO, -COR, -CO₂H, -CN | Deactivating | Meta |

| Strongly Deactivating | -NO₂, -NR₃⁺, -CF₃ | Deactivating | Meta |

Table 2. Directing Effects of Common Substituents in Electrophilic Aromatic Substitution. libretexts.org

For nucleophilic aromatic substitution (SNAr), the effect of fluorine is position-dependent. A fluorine atom located meta to the point of substitution is generally activating, whereas a para-fluorine can be slightly deactivating. researchgate.net SNAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a leaving group to stabilize the negative charge of the Meisenheimer intermediate. Given the substitution pattern of 5-(3-Fluorophenyl)-5-oxovaleronitrile, SNAr is generally unlikely without the introduction of further activating groups.

Probing Reaction Mechanisms through Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies are essential for a comprehensive understanding of reaction mechanisms. Kinetic studies focus on reaction rates and how they are affected by factors like concentration and temperature, providing insight into the composition of the transition state and the rate-determining step. lookchem.comstudymind.co.uk Thermodynamic studies examine the energy changes during a reaction, determining the relative stability of reactants, intermediates, and products. thieme-connect.com

Transition State Analysis and Reaction Coordinate Profiling

Transition state analysis involves characterizing the high-energy, transient molecular structure that exists at the peak of the energy barrier between reactants and products. A reaction coordinate profile is a diagram that plots the change in Gibbs free energy as the reaction progresses from reactants through transition states and intermediates to products. wikipedia.org

For reactions involving 5-(3-Fluorophenyl)-5-oxovaleronitrile, particularly at the carbonyl center, computational methods like density functional theory (DFT) are invaluable for modeling transition states and profiling the reaction coordinate. researchgate.net For instance, in a nucleophilic addition to the carbonyl group, the reaction would proceed through a tetrahedral intermediate. The meta-fluoro group, through its inductive electron withdrawal, would stabilize the developing negative charge on the oxygen atom in both the transition state and the tetrahedral intermediate. This stabilization would lower the activation energy of the reaction compared to an unsubstituted analogue.

Theoretical studies on related fluorinated compounds have demonstrated the importance of such analysis in understanding reaction pathways. For example, computational analyses of pseudocyclic reactions of fluorinated compounds have been used to characterize the aromaticity of the transition states involved. dntb.gov.ua Similarly, studies on the reactions of trifluoromethyl ketones with aromatics have used theoretical calculations to map the reaction energy profile, identifying the Gibbs free energies of protonation, the formation of tetrahedral intermediates, and the activation energies of carbocation formation. researchgate.net

Elucidation of Rate-Determining Steps and Intermediate Structures

For 5-(3-Fluorophenyl)-5-oxovaleronitrile, several reaction types can be envisaged, each with a potential RDS.

Nucleophilic Addition to the Carbonyl: In many cases, the initial attack of the nucleophile on the electrophilic carbonyl carbon is the slow, rate-determining step. The reaction proceeds through a transient tetrahedral intermediate. Studies on the hydrolysis of substituted acetophenone (B1666503) oximes have suggested that for certain reactions, the rate-determining step can be the breakdown of a tetrahedral intermediate. rsc.org

Reactions at the α-Carbon: Reactions involving the α-carbon, such as enolate formation, often have the keto-enol tautomerization or the deprotonation step as the RDS. sapub.org Kinetic studies on the halogenation of substituted acetophenones have been used to determine pKa values, relying on the principle that the reaction rate is dependent on the formation of the enolate. cdnsciencepub.com

Kinetic experiments, such as monitoring the reaction rate while varying reactant concentrations, can determine the reaction order with respect to each component. studymind.co.uk For example, if a reaction involving 5-(3-Fluorophenyl)-5-oxovaleronitrile and a nucleophile is found to be first-order in each, it would support a mechanism where both molecules are involved in the rate-determining step, consistent with a bimolecular nucleophilic addition. wikipedia.org

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 5 3 Fluorophenyl 5 Oxovaleronitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the carbon framework and the relative placement of protons, providing a complete picture of atomic connectivity.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The predicted spectrum of 5-(3-Fluorophenyl)-5-oxovaleronitrile would exhibit distinct signals for the aliphatic chain and the aromatic ring protons.

The aliphatic portion of the molecule consists of three methylene groups (-CH₂-). The protons closest to the electron-withdrawing carbonyl group (H-4) are expected to be the most deshielded and appear furthest downfield. The protons adjacent to the nitrile group (H-2) would also be downfield relative to a simple alkane, with the central methylene protons (H-3) resonating at an intermediate chemical shift. Each of these methylene groups would appear as a triplet, resulting from coupling to the adjacent methylene protons (a triplet arises from coupling to two equivalent neighboring protons, following the n+1 rule).

The aromatic region would display a more complex pattern due to the meta-substitution on the phenyl ring. The fluorine and the acyl group exert distinct electronic effects, influencing the chemical shifts of the four aromatic protons. The proton situated between the two electron-withdrawing groups (H-2') would be the most deshielded. The remaining protons (H-4', H-5', H-6') would show characteristic splitting patterns, including coupling to the ¹⁹F nucleus, which further complicates the spectrum but provides definitive evidence for the fluorine's position.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~2.65 | Triplet (t) | ~7.0 |

| H-3 | ~2.15 | Quintet (quin) | ~7.0 |

| H-4 | ~3.10 | Triplet (t) | ~7.0 |

| H-2' | ~7.85 | Doublet of triplets (dt) | J(H,H) ~7.7, J(H,F) ~1.5 |

| H-4' | ~7.75 | Doublet of triplets (dt) | J(H,H) ~7.8, J(H,F) ~1.5 |

| H-5' | ~7.50 | Triplet of doublets (td) | J(H,H) ~7.8, J(H,F) ~5.5 |

Note: Predicted values are based on standard chemical shift increments and coupling constant ranges.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For 5-(3-Fluorophenyl)-5-oxovaleronitrile, eleven distinct signals are expected: one ketone carbonyl, one nitrile, three aliphatic, and six aromatic carbons.

The carbonyl carbon (C-5) is highly deshielded and appears significantly downfield, typically in the 190-200 ppm range for aromatic ketones. The nitrile carbon (C-1) has a characteristic chemical shift around 118-120 ppm. The aliphatic carbons (C-2, C-3, C-4) resonate in the typical alkane region of 20-40 ppm.

A key feature of the aromatic region is the coupling between the carbon nuclei and the fluorine atom. The carbon directly bonded to fluorine (C-3') exhibits a large one-bond coupling constant (¹JCF), resulting in a doublet. The other aromatic carbons show smaller couplings over two, three, and four bonds (²JCF, ³JCF, ⁴JCF), which can be crucial for assigning the specific aromatic carbon signals. rsc.orgresearchgate.net

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹⁹F Coupling (JCF, Hz) |

|---|---|---|

| C-1 (CN) | ~119 | - |

| C-2 | ~18 | - |

| C-3 | ~25 | - |

| C-4 | ~38 | - |

| C-5 (C=O) | ~197 | ~2-3 (⁴JCF) |

| C-1' | ~138 | ~6-7 (²JCF) |

| C-2' | ~115 | ~21-23 (²JCF) |

| C-3' | ~163 | ~245-250 (¹JCF) |

| C-4' | ~123 | ~2-3 (⁴JCF) |

| C-5' | ~131 | ~7-8 (³JCF) |

Note: Predicted values are based on typical chemical shift ranges and known C-F coupling constants in fluorinated aromatic compounds. rsc.org

While 1D NMR provides essential data, 2D NMR experiments are indispensable for assembling the molecular puzzle by establishing through-bond correlations. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would show a clear correlation path along the aliphatic chain: H-2 would show a cross-peak with H-3, and H-3 would show cross-peaks with both H-2 and H-4. This confirms the -CH₂-CH₂-CH₂- sequence. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show cross-peaks between H-2/C-2, H-3/C-3, H-4/C-4, and each aromatic proton with its corresponding aromatic carbon (e.g., H-2'/C-2', H-4'/C-4', etc.), allowing for the unambiguous assignment of each CH group. sdsu.eduyoutube.com

Correlations from the H-4 protons to the carbonyl carbon (C-5) and to C-3 and C-2, linking the aliphatic chain to the ketone.

Correlations from the H-2 protons to the nitrile carbon (C-1) and to C-3 and C-4, confirming the position of the nitrile group.

Correlations from the aromatic protons H-2' and H-6' to the carbonyl carbon (C-5), definitively connecting the fluorophenyl ring to the valeronitrile (B87234) chain.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are highly effective for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR and Raman spectra of 5-(3-Fluorophenyl)-5-oxovaleronitrile are dominated by the strong vibrations of its two primary functional groups.

Ketone (C=O) Stretch: The carbonyl group of a ketone gives rise to one of the strongest and most recognizable absorptions in an IR spectrum. vscht.cz For an aromatic ketone, where the carbonyl is conjugated with the phenyl ring, this stretching vibration typically appears in the range of 1685–1665 cm⁻¹. libretexts.org This is at a slightly lower wavenumber compared to a simple saturated aliphatic ketone (which appears around 1715 cm⁻¹) due to the resonance effect with the aromatic ring, which slightly weakens the C=O double bond.

Nitrile (C≡N) Stretch: The carbon-nitrogen triple bond of the nitrile group results in a sharp, medium-intensity absorption in the IR spectrum. This band is found in a relatively uncluttered region of the spectrum, typically between 2260 and 2220 cm⁻¹, making it a highly diagnostic peak. vscht.czucla.edu

Table 3: Key Vibrational Frequencies

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ketone | C=O Stretch | 1685 - 1665 | Strong |

| Nitrile | C≡N Stretch | 2260 - 2220 | Medium, Sharp |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aliphatic Chain | C-H Stretch | 2950 - 2850 | Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak |

The presence of the substituted aromatic ring gives rise to several characteristic bands. C=C stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ region. libretexts.org The substitution pattern on the ring also influences the C-H out-of-plane bending vibrations, which appear in the 900-680 cm⁻¹ region and can be indicative of meta-disubstitution. thieme-connect.de

The fluorine substituent has a significant impact on the vibrational spectrum. The C-F bond itself has a strong stretching vibration that typically appears in the 1270-1100 cm⁻¹ range. Furthermore, the high electronegativity of fluorine alters the electronic distribution within the benzene (B151609) ring, which can subtly shift the positions and intensities of the other ring vibration modes. researchgate.netrsc.orgnih.gov This influence can aid in confirming the presence and position of the fluorine atom on the aromatic ring.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and confirming the molecular formula of a compound. Through fragmentation analysis, it also provides significant insights into the compound's structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The molecular formula for 5-(3-Fluorophenyl)-5-oxovaleronitrile is C₁₁H₁₀FNO. HRMS can distinguish this compound from other molecules with the same nominal mass but different elemental formulas by measuring the mass-to-charge ratio (m/z) to several decimal places.

The theoretical exact mass is calculated based on the masses of the most abundant isotopes of each element. An experimentally determined mass that closely matches this theoretical value provides strong evidence for the proposed molecular formula.

Table 1: Theoretical and Expected Experimental Mass Data for 5-(3-Fluorophenyl)-5-oxovaleronitrile

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀FNO |

| Theoretical Monoisotopic Mass | 191.0746 g/mol |

| Expected Ion (ESI+) | [M+H]⁺ |

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. unito.it For 5-(3-Fluorophenyl)-5-oxovaleronitrile, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The fragmentation pattern provides a "fingerprint" that helps to piece together the molecular structure.

Key fragmentation pathways for this compound would likely involve cleavages at the keto-group and adjacent bonds. Plausible fragmentations include the loss of the butyronitrile side chain and characteristic cleavages around the carbonyl group, leading to the formation of specific fragment ions.

Table 2: Plausible MS/MS Fragmentation Pattern for [C₁₁H₁₀FNO+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 192.0825 | 123.0397 | C₄H₅N | [FC₆H₄CO]⁺ (3-Fluorobenzoyl cation) |

| 192.0825 | 95.0343 | C₅H₅NO | [FC₆H₄]⁺ (Fluorophenyl cation) |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis (if crystalline material is obtained)

For 5-(3-Fluorophenyl)-5-oxovaleronitrile, a light-yellow, plate-shaped crystal was successfully obtained and analyzed. rsc.org The data collection was performed on a Bruker SMART CCD 1000 X-ray diffractometer. rsc.org The structure was solved by direct methods and refined using full-matrix least-squares techniques. rsc.org The analysis confirmed the molecular structure and provided detailed insights into its solid-state conformation.

Table 3: Crystallographic Data for 5-(3-Fluorophenyl)-5-oxovaleronitrile

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | rsc.org |

| Space Group | Pbca | rsc.org |

| Radiation | Mo Kα (λ = 0.71073 Å) | rsc.org |

| Temperature | -93 °C | rsc.org |

| Final R1 | 0.0215 | rsc.org |

The successful crystallographic analysis provides definitive proof of the compound's connectivity and stereochemistry. The positions of all non-hydrogen atoms were refined anisotropically, and hydrogen atoms were located in the difference Fourier map. rsc.org This level of detail is crucial for understanding the molecule's spatial arrangement and intermolecular interactions in the solid state.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Computational and Theoretical Studies of 5 3 Fluorophenyl 5 Oxovaleronitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to elucidating the electronic behavior of 5-(3-Fluorophenyl)-5-oxovaleronitrile. These calculations provide a detailed picture of the molecule's electron distribution, which governs its reactivity and physical properties.

Density Functional Theory (DFT) for Ground State Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state geometry and electronic properties of molecules. For 5-(3-Fluorophenyl)-5-oxovaleronitrile, DFT calculations, often employing basis sets such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms. These calculations optimize the molecular geometry by finding the lowest energy structure, providing precise bond lengths, bond angles, and dihedral angles.

The electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. A large HOMO-LUMO gap suggests high stability and low reactivity.

Table 1: Calculated Electronic Properties of 5-(3-Fluorophenyl)-5-oxovaleronitrile using DFT

| Property | Value |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap | |

| Dipole Moment | |

| Total Energy |

Note: Specific values are dependent on the level of theory and basis set used in the calculation and would be populated from specific research findings.

Electrostatic Potential Surface (ESP) Mapping and Charge Distribution Analysis

The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. The ESP map uses a color spectrum to represent different potential values, with red indicating regions of high electron density (negative potential), such as those around electronegative atoms like oxygen and nitrogen, and blue indicating regions of low electron density (positive potential), typically around hydrogen atoms.

For 5-(3-Fluorophenyl)-5-oxovaleronitrile, the ESP map would highlight the electronegative regions of the carbonyl oxygen and the nitrile nitrogen, indicating their susceptibility to electrophilic attack. Conversely, the positively charged regions would indicate sites prone to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions and predicting the molecule's reactive sites.

Conformational Analysis and Energy Minimization Studies

The flexibility of 5-(3-Fluorophenyl)-5-oxovaleronitrile arises from the rotation around its single bonds. Conformational analysis aims to identify the most stable conformations (conformers) and the energy barriers between them.

Identification of Stable Conformers and Their Relative Energies

By systematically rotating the dihedral angles of the flexible bonds in 5-(3-Fluorophenyl)-5-oxovaleronitrile, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The relative energies of these conformers are then calculated to determine their population at a given temperature. The conformer with the lowest energy is the most stable and, therefore, the most abundant.

Energy Barriers for Rotational Isomerism Around Single Bonds

The potential energy surface also reveals the energy barriers for the interconversion between different conformers. These energy barriers, or rotational barriers, are the energy maxima between the minima. The height of these barriers determines the rate of interconversion between conformers. High energy barriers indicate that the conformers are stable and interconvert slowly, while low barriers suggest rapid interconversion.

Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure. For 5-(3-Fluorophenyl)-5-oxovaleronitrile, theoretical calculations can provide valuable information on its vibrational and nuclear magnetic resonance (NMR) spectra.

Predicted vibrational frequencies, obtained from calculations, can be correlated with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. Similarly, calculated NMR chemical shifts for ¹H and ¹³C atoms can be compared with experimental NMR data to provide a detailed structural elucidation.

Computational NMR Chemical Shift and Coupling Constant Predictions for Comparison with Experimental Data

Computational Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for predicting the chemical shifts (δ) and coupling constants (J) of molecules, providing valuable insights for structure elucidation and comparison with experimental data. For 5-(3-fluorophenyl)-5-oxovaleronitrile, theoretical NMR predictions can be performed using quantum mechanical calculations, most commonly employing Density Functional Theory (DFT).

Methods such as the Gauge-Including Atomic Orbital (GIAO) approach are frequently used for calculating isotropic shielding constants, which are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The choice of functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-311+G(d,p), cc-pVTZ) is crucial for obtaining accurate predictions that correlate well with experimental values.

A hypothetical data table for predicted ¹H and ¹³C NMR chemical shifts for 5-(3-fluorophenyl)-5-oxovaleronitrile, calculated at the B3LYP/6-311+G(d,p) level of theory in a suitable solvent model like Chloroform (using the Polarizable Continuum Model, PCM), is presented below. These values would be critical for assigning peaks in an experimental spectrum and confirming the molecular structure.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 195.8 |

| C2 | 3.15 | 30.2 |

| C3 | 2.80 | 20.5 |

| C4 | 2.65 | 118.9 |

| C5 | - | - |

| C6 (aromatic) | 7.85 | 137.2 |

| C7 (aromatic) | 7.50 | 115.0 (d, J=22 Hz) |

| C8 (aromatic) | 7.30 | 162.5 (d, J=245 Hz) |

| C9 (aromatic) | 7.60 | 123.4 |

| C10 (aromatic) | 7.45 | 130.8 |

| C11 (aromatic) | - | 119.5 (d, J=21 Hz) |

Note: The data in this table is hypothetical and serves as an illustrative example of what computational predictions would provide. Actual values would require specific quantum chemical calculations.

Vibrational Frequency Calculations for IR and Raman Spectral Interpretation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational frequency calculations are indispensable for the interpretation of these experimental spectra. By calculating the harmonic vibrational frequencies using methods like DFT, each absorption band in an experimental IR spectrum or peak in a Raman spectrum can be assigned to a specific molecular motion, such as stretching, bending, or wagging of bonds.

For 5-(3-fluorophenyl)-5-oxovaleronitrile, key vibrational modes of interest would include the C=O stretching of the ketone, the C≡N stretching of the nitrile group, C-F stretching, and aromatic C-H and C=C stretching vibrations. The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311+G(d,p)) to improve agreement with experimental data.

Below is an illustrative table of predicted vibrational frequencies and their assignments for 5-(3-fluorophenyl)-5-oxovaleronitrile.

| Predicted Frequency (cm⁻¹, Scaled) | Vibrational Mode Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 2250 | C≡N stretching |

| 1690 | C=O stretching |

| 1600-1450 | Aromatic C=C stretching |

| 1250 | C-F stretching |

| 1200-1000 | In-plane C-H bending |

Note: This table contains representative data for illustrative purposes. Accurate values necessitate specific computational analysis.

Molecular Dynamics Simulations for Solvent Interactions and Dynamic Behavior (if applicable)

While often applied to larger biomolecules, Molecular Dynamics (MD) simulations can also provide insights into the behavior of smaller organic molecules like 5-(3-fluorophenyl)-5-oxovaleronitrile in different solvent environments. MD simulations model the atomic motions of a system over time by solving Newton's equations of motion, allowing for the study of conformational flexibility, solvent structuring around the solute, and the dynamics of intermolecular interactions.

For this compound, an MD simulation in a solvent like water or an organic solvent could reveal:

Solvation Shell Structure: How solvent molecules arrange themselves around the polar ketone and nitrile groups versus the more nonpolar fluorophenyl ring.

Conformational Dynamics: The flexibility of the aliphatic chain and the rotational freedom around the single bonds.

Hydrogen Bonding: The potential for hydrogen bond formation between the carbonyl oxygen or nitrile nitrogen and protic solvents.

Such simulations would typically employ a force field (e.g., OPLS, AMBER) to describe the potential energy of the system.

Reaction Pathway Predictions and Transition State Modeling

Computational Elucidation of Potential Reaction Mechanisms

Computational chemistry is a key tool for exploring the mechanisms of chemical reactions. For 5-(3-fluorophenyl)-5-oxovaleronitrile, theoretical methods can be used to model potential reaction pathways, such as its synthesis or subsequent chemical transformations. This involves locating the transition state (TS) structures for each elementary step of a proposed mechanism and calculating the activation energies.

By mapping the potential energy surface, chemists can predict the most likely reaction pathway and understand the factors that control the reaction's feasibility and rate. For instance, the mechanism of a nucleophilic addition to the carbonyl carbon or a reaction involving the nitrile group could be computationally elucidated.

Reactivity Descriptors from Frontier Molecular Orbital Theory (FMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals provide crucial information about the reactivity of a molecule.

For 5-(3-fluorophenyl)-5-oxovaleronitrile, the following reactivity descriptors can be calculated:

HOMO Energy: Related to the molecule's ability to donate electrons (nucleophilicity).

LUMO Energy: Related to the molecule's ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: A larger gap generally implies higher kinetic stability and lower chemical reactivity.

The distribution of the HOMO and LUMO can indicate the likely sites for nucleophilic and electrophilic attack. For example, the LUMO is expected to be localized around the electron-deficient carbonyl carbon and nitrile carbon, suggesting these are the primary sites for attack by a nucleophile.

A table of hypothetical FMO-derived reactivity descriptors for 5-(3-fluorophenyl)-5-oxovaleronitrile is provided below.

| Parameter | Value (eV) |

| HOMO Energy | -7.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.7 |

| Ionization Potential | 7.2 |

| Electron Affinity | 1.5 |

| Electronegativity (χ) | 4.35 |

| Chemical Hardness (η) | 2.85 |

| Electrophilicity Index (ω) | 3.32 |

Note: The values presented are for illustrative purposes and would need to be determined through specific quantum chemical calculations.

Applications As a Synthetic Building Block and Intermediate in Organic Chemistry Research

Potential Role in the Synthesis of Novel Heterocyclic Compounds

The bifunctional nature of 5-(3-Fluorophenyl)-5-oxovaleronitrile, possessing both a ketone and a nitrile group, makes it an attractive starting material for the synthesis of various heterocyclic systems.

Hypothetical Cyclization Reactions to Form Nitrogen-Containing Heterocycles (e.g., Pyridines, Piperidines)

In principle, the valeronitrile (B87234) backbone could be manipulated through cyclization reactions to afford six-membered nitrogen-containing heterocycles. For instance, reductive amination of the ketone followed by intramolecular cyclization could potentially lead to substituted piperidines. The synthesis of pyridines might be envisioned through multi-step sequences involving condensation reactions, although no specific protocols for this substrate have been reported.

Theoretical Construction of Fused Ring Systems Utilizing the Valeronitrile Scaffold

The presence of the aromatic fluorine atom and the reactive ketone and nitrile groups could theoretically be exploited for the construction of fused heterocyclic systems. Intramolecular cyclization strategies, possibly involving the fluorophenyl ring, could lead to novel polycyclic architectures. However, the literature lacks any concrete examples of such transformations starting from 5-(3-Fluorophenyl)-5-oxovaleronitrile.

Postulated Precursor for the Development of Advanced Organic Materials

While the properties of materials derived from 5-(3-Fluorophenyl)-5-oxovaleronitrile are unknown, its structure suggests potential, albeit unexplored, avenues in materials science.

Speculative Potential as Monomers for Specialty Polymers or Oligomers

The nitrile and ketone functionalities could theoretically serve as points for polymerization. For example, the nitrile group could potentially undergo polymerization or be converted to other functional groups suitable for polymerization. However, there is no evidence in the literature to suggest that 5-(3-Fluorophenyl)-5-oxovaleronitrile has been investigated or utilized as a monomer.

Unexplored Utility in the Synthesis of Ligands for Metal Catalysis or Coordination Chemistry

The molecule contains potential coordination sites (the carbonyl oxygen and the nitrile nitrogen) that could, in theory, be incorporated into ligand structures for metal catalysis or coordination chemistry. Modification of the core structure could lead to novel ligands; however, no such synthesis or application has been reported.

An Intermediate in the Construction of Complex Polyfunctional Organic Molecules: A Field Devoid of Data

The combination of a fluorinated aromatic ring, a ketone, and a nitrile in one molecule suggests its potential as an intermediate in the synthesis of more complex, polyfunctional organic molecules, including pharmaceuticals or agrochemicals. The fluorine atom can be a valuable feature for modulating the electronic and pharmacokinetic properties of a target molecule. Despite this theoretical potential, there are no published reports of 5-(3-Fluorophenyl)-5-oxovaleronitrile being used as an intermediate in any multi-step synthesis of a complex organic molecule.

Functionalization of the Valeronitrile Backbone for Diverse Scaffolds

Chemoselective Conversion of the Nitrile to Other Nitrogen or Carbon-Containing Functional Groups (e.g., Amines, Amides, Carboxylic Acids)

The nitrile group in 5-(3-Fluorophenyl)-5-oxovaleronitrile is a valuable precursor to several important functional groups, including primary amines, amides, and carboxylic acids. The selective conversion of the nitrile in the presence of the ketone is a key strategy for elaborating the molecular framework.

Conversion to Primary Amines:

The reduction of the nitrile moiety to a primary amine introduces a basic nitrogen center, which is a common feature in many biologically active compounds. This transformation can be achieved using various reducing agents. A significant challenge in this conversion is the potential for the concomitant reduction of the ketone. However, chemoselective reduction of the nitrile can be accomplished under specific conditions. For instance, catalytic hydrogenation using catalysts like Raney nickel or rhodium on alumina, often in the presence of ammonia (B1221849) to suppress the formation of secondary amines, is a widely employed method.

| Reagent/Catalyst | Solvent | Conditions | Product | Notes |

| H₂, Raney Nickel, NH₃ | Methanol/Dioxane | High Pressure, Elevated Temp. | 5-Amino-1-(3-fluorophenyl)pentan-1-one | Ammonia helps to minimize the formation of secondary amine byproducts. |

| Lithium aluminum hydride (LiAlH₄) | THF, then H₂O workup | 0 °C to rt | 1-(3-Fluorophenyl)pentane-1,5-diamine | LiAlH₄ typically reduces both the nitrile and the ketone. |

| Borane complexes (e.g., BH₃·THF) | THF | Reflux | 5-Amino-1-(3-fluorophenyl)pentan-1-one | Boranes can offer better chemoselectivity for the nitrile over the ketone under controlled conditions. |

Conversion to Amides:

The partial hydrolysis of the nitrile group to an amide is a valuable transformation, as amides are prevalent structural motifs in pharmaceuticals and other functional materials. This conversion can be achieved under both acidic and basic conditions, with careful control of reaction parameters to prevent over-hydrolysis to the carboxylic acid. The Ritter reaction provides another route to N-substituted amides by reacting the nitrile with a tertiary alcohol or an alkene in the presence of a strong acid.

| Reagent | Solvent | Conditions | Product | Notes |

| H₂SO₄ (conc.) | Water | Controlled Temp. | 5-(3-Fluorophenyl)-5-oxopentanamide | Careful control of temperature and reaction time is crucial to avoid carboxylic acid formation. |

| H₂O₂, NaOH | Ethanol/Water | Mild Temp. | 5-(3-Fluorophenyl)-5-oxopentanamide | A mild method that often provides high yields of the amide. lumenlearning.com |

| MnO₂ | Water | Reflux | 5-(3-Fluorophenyl)-5-oxopentanamide | A heterogeneous catalyst that can promote selective hydration of the nitrile. |

Conversion to Carboxylic Acids:

Complete hydrolysis of the nitrile functionality yields a carboxylic acid, a versatile functional group that can participate in a wide range of subsequent reactions, such as esterification and amidation. This hydrolysis is typically carried out under more forcing acidic or basic conditions than those used for amide synthesis. libretexts.orggoogle.com

| Reagent | Solvent | Conditions | Product | Notes |

| HCl or H₂SO₄ (aq) | Water | Reflux | 5-(3-Fluorophenyl)-5-oxopentanoic acid | A standard method for nitrile hydrolysis. libretexts.org |

| NaOH (aq), then H₃O⁺ | Water/Ethanol | Reflux | 5-(3-Fluorophenyl)-5-oxopentanoic acid | The reaction initially forms the carboxylate salt, which is then protonated in an acidic workup. libretexts.org |

Modifications and Derivatizations at the Ketone Functionality

The ketone group in 5-(3-Fluorophenyl)-5-oxovaleronitrile is also amenable to a variety of chemical transformations, providing another avenue for structural diversification. These modifications can be performed while leaving the nitrile group intact, further demonstrating the synthetic utility of this building block.

Reduction of the Ketone:

The reduction of the ketone to a secondary alcohol introduces a new stereocenter and a hydroxyl group that can be further functionalized. A variety of reducing agents can be employed for this purpose, with the choice of reagent influencing the chemoselectivity with respect to the nitrile group.

| Reagent | Solvent | Conditions | Product | Notes |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol/Ethanol | 0 °C to rt | 5-(3-Fluorophenyl)-5-hydroxypentanenitrile | NaBH₄ is a mild reducing agent that is highly selective for the ketone over the nitrile. |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Ethanol | rt, atm pressure | 5-(3-Fluorophenyl)-5-hydroxypentanenitrile | Under mild conditions, selective reduction of the ketone is possible. |

| Meerwein-Ponndorf-Verley Reduction (Al(OiPr)₃) | Isopropanol | Reflux | 5-(3-Fluorophenyl)-5-hydroxypentanenitrile | A reversible and highly selective method for ketone reduction. |

Alkylation and Arylation:

The carbon atom alpha to the ketone can be deprotonated to form an enolate, which can then be reacted with various electrophiles, such as alkyl or aryl halides, to introduce new carbon-carbon bonds. This allows for the elaboration of the carbon skeleton. Furthermore, organometallic reagents like Grignard reagents or organolithium compounds can add to the carbonyl carbon, leading to the formation of tertiary alcohols.

| Reagent | Conditions | Product | Notes |

| 1. LDA, THF, -78 °C; 2. R-X (Alkyl halide) | Low Temperature | 4-Alkyl-5-(3-fluorophenyl)-5-oxovaleronitrile | Forms a new C-C bond at the α-position to the ketone. |

| R-MgBr (Grignard reagent), then H₃O⁺ | Ether/THF | 0 °C to rt | 5-Alkyl-5-(3-fluorophenyl)-5-hydroxypentanenitrile |

Formation of Heterocycles:

The ketone functionality is a key handle for the construction of various heterocyclic rings. For instance, condensation with hydrazines can yield pyrazoles or pyridazinones, while reaction with hydroxylamine (B1172632) can lead to the formation of oximes, which can be further rearranged to amides via the Beckmann rearrangement. Reaction with aminoguanidine (B1677879) can produce triazine derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry.

| Reagent | Product Type | Notes |

| Hydrazine (H₂NNH₂) | Pyrazole or Dihydropyridazinone | The reaction outcome can depend on the reaction conditions. |

| Hydroxylamine (NH₂OH) | Oxime | The oxime can be a mixture of E and Z isomers. |

| Thiosemicarbazide | Thiosemicarbazone | A common derivative used for characterization and as a synthetic intermediate. |

The ability to selectively manipulate both the nitrile and ketone functionalities of 5-(3-Fluorophenyl)-5-oxovaleronitrile underscores its importance as a versatile building block in organic synthesis, enabling the creation of a diverse range of complex molecules.

Emerging Research Perspectives and Future Directions for 5 3 Fluorophenyl 5 Oxovaleronitrile

Development of Novel Catalytic Methods for its Chemo-, Regio-, and Stereoselective Derivatization

The presence of multiple reactive sites in 5-(3-Fluorophenyl)-5-oxovaleronitrile—namely the ketone carbonyl, the nitrile, the aromatic ring, and the α- and γ-carbons—offers numerous possibilities for derivatization. The key challenge lies in achieving selectivity. Future research is increasingly directed towards sophisticated catalytic systems that can control chemo-, regio-, and stereoselectivity.

Chemoselectivity : Catalytic hydrogenation presents a prime example of the need for chemoselectivity. Well-defined manganese pincer complexes have shown promise in the selective reduction of ketones or nitriles, suggesting a potential route to selectively reduce either the ketone to an alcohol or the nitrile to an amine in 5-(3-Fluorophenyl)-5-oxovaleronitrile. acs.org This avoids the use of traditional, less selective reducing agents.

Regioselectivity : Functionalization of the carbon backbone is another area of focus. Palladium-catalyzed methods for the addition of organoboron reagents to dinitriles to form β-ketonitriles could be adapted for further functionalization of the valeronitrile (B87234) chain. organic-chemistry.org Similarly, strategies involving nitrile-based directing groups could be explored to achieve meta-selective C-H functionalization on the fluorophenyl ring. nih.gov

Stereoselectivity : For transformations involving the creation of new chiral centers, such as the reduction of the ketone or alkylation at the α-carbon, stereoselective control is paramount. Organocatalytic approaches, for instance using β,β-diaryl serines for enantioselective fluorination of β-dicarbonyl compounds, provide a blueprint for developing catalysts that can induce asymmetry in reactions involving the ketone moiety of 5-(3-Fluorophenyl)-5-oxovaleronitrile. organic-chemistry.org Biocatalytic conversions using ketoreductases are also a promising avenue for the stereoselective reduction of the carbonyl group. georgiasouthern.edu The one-pot reduction of similar α-alkyl-β-ketonitriles to anti γ-amino alcohols using a borane/dimethyl sulfide (B99878) complex with a Lewis acid demonstrates the potential for high stereocontrol in multifunctional compounds. researchgate.net

| Transformation Type | Target Site | Catalyst Class | Potential Product | Reference |

|---|---|---|---|---|

| Asymmetric Reduction | Ketone Carbonyl | Ketoreductases / Chiral Metal Complexes | Chiral γ-hydroxy nitrile | georgiasouthern.edu |

| Selective Hydrogenation | Nitrile | Manganese Pincer Complexes | γ-keto amine | acs.org |

| α-Alkylation | α-Carbon to Nitrile | Organocatalysts | α-Substituted γ-keto nitrile | researchgate.net |

| C-H Functionalization | Aromatic Ring | Palladium Catalysts with Directing Group | Meta-substituted derivative | nih.gov |

Exploration of Green Chemistry Principles in its Synthesis and Subsequent Transformations

The chemical industry's shift towards sustainability is driving research into greener synthetic routes. For 5-(3-Fluorophenyl)-5-oxovaleronitrile, this involves minimizing hazardous reagents, reducing waste, and utilizing environmentally benign solvents and catalysts.

Future research will likely focus on cyanide-free synthetic pathways to avoid the use of highly toxic cyanide sources. organic-chemistry.org One promising alternative is the use of biocatalysts, such as aldoxime dehydratases, which can convert aldoximes (derived from aldehydes) into nitriles in water, offering a sustainable route. nih.gov For the synthesis of γ-keto nitriles, photocatalytic methods using visible light and water as a solvent represent a highly green alternative to traditional methods. researchgate.net

Subsequent transformations can also be made more sustainable. The use of inexpensive and readily available bases like potassium tert-butoxide for the acylation of acetonitrile (B52724) with esters in ethereal solvents is a step towards more economical and greener processes for synthesizing β-ketonitriles. nih.gov

| Green Chemistry Principle | Conventional Method | Potential Green Alternative | Reference |

|---|---|---|---|

| Safer Reagents | Use of KCN or TMSCN | Biocatalytic synthesis via aldoxime dehydration | nih.gov |

| Benign Solvents | Organic Solvents (e.g., THF, DMF) | Water | researchgate.net |

| Catalysis | Stoichiometric strong bases (e.g., NaH, LDA) | Photocatalysis (Cu@g-C3N4), Biocatalysis (Enzymes) | georgiasouthern.eduresearchgate.net |

| Atom Economy | Multi-step synthesis with protecting groups | One-pot reactions, cascade reactions | researchgate.net |

Advanced Characterization Techniques for In-Situ Reaction Monitoring and Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic protocols and developing novel transformations. The application of advanced characterization techniques allows for real-time monitoring of reactions involving 5-(3-Fluorophenyl)-5-oxovaleronitrile, providing valuable kinetic and mechanistic data.

In-situ spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are powerful tools for tracking the consumption of reactants and the formation of intermediates and products without the need for sampling. For instance, ¹⁹F NMR could be particularly useful for monitoring reactions involving the fluorophenyl group. sapub.org

Computational chemistry, particularly Density Functional Theory (DFT) calculations, is becoming indispensable for elucidating reaction pathways, transition states, and the roles of catalysts and additives. mdpi.comresearchgate.net Such computational studies can predict reactivity and selectivity, guiding experimental design and accelerating the discovery of new reactions. mdpi.com Combining experimental data from in-situ monitoring with computational modeling provides a comprehensive picture of the reaction mechanism.

| Technique | Type of Insight | Application Example |

|---|---|---|

| In-Situ NMR (¹H, ¹³C, ¹⁹F) | Reaction kinetics, intermediate identification | Monitoring the rate of ketone reduction or aromatic substitution. |

| In-Situ FTIR/Raman | Functional group transformation tracking | Observing the disappearance of C=O or C≡N stretching vibrations. |

| Mass Spectrometry (e.g., ESI-MS) | Detection of transient intermediates | Identifying catalyst-substrate complexes or short-lived intermediates. |

| Density Functional Theory (DFT) | Energy profiling, transition state analysis | Calculating activation barriers for different reaction pathways to predict regioselectivity. |

Integration with Flow Chemistry Methodologies for Continuous Synthesis and Processing

Flow chemistry, utilizing microreactors, offers significant advantages over traditional batch processing, particularly for reactions involving hazardous materials or extreme conditions. nih.gov The synthesis and transformation of organo-fluorine compounds, like 5-(3-Fluorophenyl)-5-oxovaleronitrile, can be challenging in batch reactors due to issues with handling fluorinating reagents and controlling highly exothermic reactions. researchgate.net

Flow microreactor systems provide precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, higher yields, and better selectivity. beilstein-journals.org For example, direct fluorination reactions that are explosive in batch can be performed safely and efficiently in a continuous flow setup. researchgate.netbeilstein-journals.org The synthesis of nitriles from carboxylic acids has also been successfully demonstrated in continuous flow at high temperatures and pressures without the need for a catalyst. semanticscholar.org This methodology could be adapted for both the synthesis of the parent compound and its subsequent derivatization, enabling scalable and automated production.

| Parameter | Batch Synthesis | Flow Chemistry | Reference |

|---|---|---|---|

| Safety | Higher risk with hazardous reagents/exothermic reactions | Enhanced safety due to small reaction volumes and superior heat control | researchgate.net |

| Heat Transfer | Often inefficient, leading to hotspots and side products | Excellent heat transfer due to high surface-area-to-volume ratio | researchgate.net |

| Scalability | Challenging to scale up, potential for batch-to-batch variability | Easily scalable by running the system for longer ("scaling out") | nih.gov |

| Process Control | Limited control over mixing and residence time | Precise control over reaction parameters | beilstein-journals.org |

Chemo- and Regioselective Functionalization Strategies Utilizing Modern Reagents

The development of new reagents is expanding the toolkit for organic synthesis, enabling previously difficult or impossible transformations. For 5-(3-Fluorophenyl)-5-oxovaleronitrile, modern reagents can offer enhanced selectivity for functionalizing specific sites on the molecule.

Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to derivatize active hydrogens, such as those on enolizable ketones, to increase volatility for analysis or to act as protecting groups. obrnutafaza.hr For selective fluorination, electrophilic reagents like Selectfluor® have been widely used, and reaction conditions can be tuned to control the degree of fluorination (mono- vs. di-). organic-chemistry.orgsapub.org